molecular formula C15H18N4O3S B6440382 5-methoxy-2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2549034-83-3

5-methoxy-2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B6440382
CAS No.: 2549034-83-3
M. Wt: 334.4 g/mol
InChI Key: CUWXNAWTELHEEP-UHFFFAOYSA-N
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Description

5-methoxy-2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine: is a complex organic compound featuring a pyrimidine core substituted with a methoxy group and a piperidinyl-thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multi-step organic synthesis. One common route starts with the preparation of the thiazole ring, followed by the formation of the piperidine derivative, and finally, the coupling with the pyrimidine core.

    Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Piperidine Derivative Formation: The piperidine ring is often synthesized through hydrogenation of pyridine derivatives or via cyclization reactions involving amines and dihaloalkanes.

    Coupling Reaction: The final step involves the coupling of the piperidine-thiazole intermediate with the pyrimidine core, typically using nucleophilic substitution reactions facilitated by bases such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The carbonyl group in the thiazole moiety can be reduced to alcohol

Properties

IUPAC Name

[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-10-13(23-9-18-10)14(20)19-5-3-11(4-6-19)22-15-16-7-12(21-2)8-17-15/h7-9,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWXNAWTELHEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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